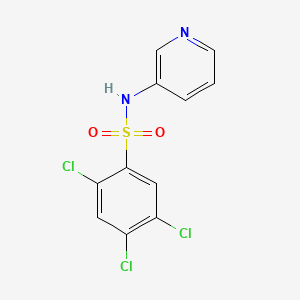
N-(5-methyl-2-pyridinyl)-4-biphenylcarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-methyl-2-pyridinyl)-4-biphenylcarboxamide, commonly known as MPTP, is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP has been instrumental in advancing our understanding of Parkinson's disease and has helped to develop new treatments for this debilitating condition.
Mecanismo De Acción
MPTP is metabolized in the brain by the enzyme monoamine oxidase B (MAO-B) to form a toxic metabolite, 1-methyl-4-phenylpyridinium (MPP+). MPP+ is taken up by dopaminergic neurons via the dopamine transporter and accumulates in the mitochondria, where it disrupts oxidative phosphorylation and leads to cell death.
Biochemical and Physiological Effects:
The selective toxicity of MPTP to dopaminergic neurons in the brain has led to a number of important discoveries about the biochemical and physiological effects of Parkinson's disease. MPTP-induced neurotoxicity leads to a loss of dopamine production, which in turn leads to the characteristic motor symptoms of the disease, including tremors, rigidity, and bradykinesia.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MPTP has several advantages for laboratory experiments, including its ability to selectively damage dopaminergic neurons and its well-established mechanism of action. However, MPTP also has several limitations, including its toxicity and potential for off-target effects. Careful dosing and monitoring are required to ensure that MPTP is used safely and effectively in laboratory experiments.
Direcciones Futuras
There are several future directions for research on MPTP and its role in Parkinson's disease. One area of interest is the development of new treatments that can slow or halt the progression of the disease. Another area of interest is the use of MPTP as a tool for investigating the underlying mechanisms of other neurodegenerative diseases, such as Alzheimer's disease and Huntington's disease.
In conclusion, MPTP is a synthetic compound that has been widely used in scientific research for its ability to selectively damage dopaminergic neurons in the brain. MPTP has been instrumental in advancing our understanding of Parkinson's disease and has helped to develop new treatments for this debilitating condition. While MPTP has several advantages for laboratory experiments, careful dosing and monitoring are required to ensure that it is used safely and effectively. There are several future directions for research on MPTP and its role in Parkinson's disease, including the development of new treatments and the use of MPTP as a tool for investigating other neurodegenerative diseases.
Métodos De Síntesis
MPTP can be synthesized through a multistep process that involves the reaction of 2-methylpyridine with 4-biphenylcarboxylic acid chloride in the presence of a base, followed by acid hydrolysis and purification. This method is relatively straightforward and has been widely used in the laboratory.
Aplicaciones Científicas De Investigación
MPTP has been used extensively in scientific research to model Parkinson's disease in animals and to investigate the underlying mechanisms of the disease. MPTP is selectively toxic to dopaminergic neurons in the substantia nigra, leading to a loss of dopamine production and the characteristic motor symptoms of Parkinson's disease.
Propiedades
IUPAC Name |
N-(5-methylpyridin-2-yl)-4-phenylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O/c1-14-7-12-18(20-13-14)21-19(22)17-10-8-16(9-11-17)15-5-3-2-4-6-15/h2-13H,1H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPNOGOYIROEGRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![8-[(1-allyl-3-nitro-1H-1,2,4-triazol-5-yl)thio]quinoline](/img/structure/B5774899.png)


![1-(2,4-dimethylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5774912.png)





![3,4-dimethoxy-N-[2-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5774973.png)

![N-[4-(cyanomethyl)phenyl]-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5774986.png)

